[4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “[4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester” often involves aromatic nucleophilic substitution reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .Chemical Reactions Analysis
The halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction, unlike other nitrogen heterocycles such as pyridine and imidazole . Substitution reactions that include Grignard agents, cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds, and alkoxy and amino groups are also common .Scientific Research Applications
Chemical Synthesis and Properties
Synthesis Techniques : Research demonstrates various synthesis techniques for compounds related to tert-butyl esters, which could be applicable to the synthesis of [4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester. These include the use of oxazolidinones and other chiral auxiliaries in synthesis processes (Brenner et al., 2003), and the interaction of dichloropyrimidine with glycine esters (Zinchenko et al., 2018).
Chemical Properties and Reactions : Studies on related compounds demonstrate the effectiveness of aqueous phosphoric acid in the deprotection of tert-butyl carbamates and esters (Li et al., 2006). This suggests possible methods for modifying or deprotecting this compound in different chemical environments.
Crystallographic Studies : The crystal structure of similar compounds, such as tert-butyl esters, has been analyzed, providing insights into molecular configurations and intermolecular interactions which can be relevant for understanding the structure of this compound (Kant et al., 2015).
Potential Pharmacological Applications
Drug Synthesis : The chemical structure of tert-butyl esters is significant in the synthesis of pharmaceutical drugs, as illustrated by studies in synthesizing derivatives for potential use in antitumor treatments (Gan et al., 2021). This implies potential applications of this compound in developing new medicinal compounds.
Biological Interactions and Effects : Research on compounds like 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, which activate specific human small-conductance Ca2+-activated K+ channels, highlights the potential biological significance of structurally similar compounds like this compound (Hougaard et al., 2009).
Mechanism of Action
Target of Action
The primary targets of the compound “[4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester” are currently unknown. The compound is a derivative of 4,6-dichloropyrimidine , which is known to have various biological activities . .
Mode of Action
It’s worth noting that pyrimidine derivatives, such as this compound, are often involved in nucleophilic substitution reactions These reactions could potentially lead to changes in the target molecules, affecting their function
Biochemical Pathways
Pyrimidine derivatives have been found to inhibit immune-activated nitric oxide production , suggesting that they may impact immune response pathways.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s structural similarity to other pyrimidine derivatives, it may have similar effects, such as inhibiting immune-activated nitric oxide production . .
Properties
IUPAC Name |
tert-butyl N-[4-(4,6-dichloropyrimidin-2-yl)sulfanylphenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2S/c1-15(2,3)22-14(21)18-9-4-6-10(7-5-9)23-13-19-11(16)8-12(17)20-13/h4-8H,1-3H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFWSILDAMGQFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)SC2=NC(=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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